Ethyl 2-chloro-5,6-dimethylnicotinate

Description

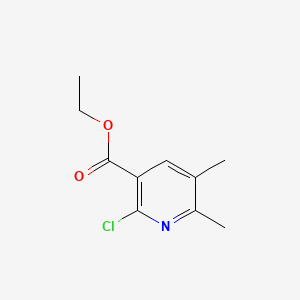

Ethyl 2-chloro-5,6-dimethylnicotinate (CAS 13362-26-0) is a substituted nicotinic acid derivative with a pyridine core. Its structure features a chlorine atom at position 2, methyl groups at positions 5 and 6, and an ethyl ester at position 3 (3-pyridinecarboxylic acid ethyl ester). This compound is a critical intermediate in synthesizing metabolites of Omeprazole, a proton pump inhibitor used to treat gastrointestinal disorders . The ethyl ester group enhances lipophilicity, making it suitable for organic synthesis and pharmaceutical applications.

Properties

IUPAC Name |

ethyl 2-chloro-5,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-4-14-10(13)8-5-6(2)7(3)12-9(8)11/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYMGOJIXZADHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675890 | |

| Record name | Ethyl 2-chloro-5,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-35-1 | |

| Record name | Ethyl 2-chloro-5,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5,6-dimethylnicotinate typically involves the chlorination of 5,6-dimethylnicotinic acid followed by esterification with ethanol . The reaction conditions often require the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions . The esterification step is usually catalyzed by an acid such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5,6-dimethylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-5,6-dimethylnicotinate is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In studies related to enzyme inhibition and receptor binding.

Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry: As an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5,6-dimethylnicotinate involves its interaction with specific molecular targets such as enzymes and receptors . The chlorine atom and ester group play crucial roles in its binding affinity and reactivity . The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .

Comparison with Similar Compounds

Key Compounds:

Methyl 2,4-Dichloro-5,6-dimethylnicotinate CAS: Not explicitly provided. Molecular Formula: C₉H₉Cl₂NO₂. Substituents: Cl (positions 2 and 4), CH₃ (positions 5 and 6), COOMe (position 3). Synthesis: Prepared via deoxygenative chlorination using POCl₃ under atmospheric conditions, followed by esterification with methanol .

Ethyl 2-Chloro-6-methoxynicotinate CAS: 1233520-12-1. Molecular Formula: C₉H₁₀ClNO₃. Substituents: Cl (position 2), OCH₃ (position 6), COOEt (position 3). Key Differences: Methoxy group at position 6 introduces electron-donating effects, altering electronic properties and solubility compared to methyl substituents .

Ethyl 6-Acetyl-5-chloronicotinate CAS: 1429182-81-9. Molecular Formula: C₁₀H₁₀ClNO₃. Substituents: Cl (position 5), COCH₃ (position 6), COOEt (position 3). Key Differences: Acetyl group at position 6 provides a reactive ketone moiety, enabling participation in condensation or nucleophilic addition reactions .

Ethyl-5,6-dichloronicotinate CAS: 401566-69-6. Molecular Formula: C₈H₇Cl₂NO₂. Substituents: Cl (positions 5 and 6), COOEt (position 3). Key Differences: Dichloro substitution increases molecular weight (227.05 g/mol) and reactivity, favoring applications in cross-coupling reactions .

Ethyl 2,4-Dihydroxy-5,6-dimethylnicotinate CAS: 77629-51-7. Molecular Formula: C₁₀H₁₃NO₄. Substituents: OH (positions 2 and 4), CH₃ (positions 5 and 6), COOEt (position 3). Key Differences: Hydroxy groups enhance polarity and acidity, making this compound more water-soluble than chloro derivatives .

Comparative Data Table

Biological Activity

Ethyl 2-chloro-5,6-dimethylnicotinate (CAS No. 1159977-35-1) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is derived from nicotinic acid and exhibits structural modifications that enhance its biological activity. The synthesis typically involves the chlorination of 5,6-dimethylnicotinic acid followed by esterification with ethanol. This modification aims to improve the compound's solubility and bioavailability.

Antiviral Properties

Recent studies have indicated that derivatives of nicotinic acid, including this compound, exhibit antiviral properties. For instance, compounds with similar structures have been evaluated for their inhibitory effects on viral proteases, which are crucial for viral replication. While specific data on this compound is limited, related compounds have shown promising results against various viruses, including SARS-CoV-2.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It is hypothesized that the chlorine atom plays a significant role in enhancing the binding affinity to target enzymes. A comparative analysis with other known inhibitors suggests that modifications at the 5 and 6 positions of the pyridine ring can lead to increased selectivity and potency.

| Compound | Enzyme Target | IC50 (nM) | EC50 (μM) |

|---|---|---|---|

| This compound | Unknown | TBD | TBD |

| Related Compound A | SARS-CoV-2 Mpro | 53 | 0.53 |

| Related Compound B | SARS-CoV-2 Mpro | 40 | TBD |

Cytotoxicity

Preliminary cytotoxicity assays indicate that this compound has a low toxicity profile at concentrations up to 10 μM. This suggests a favorable therapeutic window for potential applications in antiviral therapies.

Case Studies

- Antiviral Activity Against Coronaviruses : In a study examining various nicotinic acid derivatives for antiviral activity against coronaviruses, compounds structurally related to this compound demonstrated significant inhibition of viral replication in vitro. Further research is needed to evaluate the specific impact of this compound on viral proteases.

- Enzyme Inhibition Studies : Research focused on enzyme inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity. This compound's unique structure may provide insights into developing more effective inhibitors against key viral enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.